2-(4-Benzhydrylpiperazino)-5-(phenylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-ylamine
Description
2-(4-Benzhydrylpiperazino)-5-(phenylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-ylamine is a heterocyclic compound featuring a fused triazolo-pyrimidine core substituted with a benzhydrylpiperazine moiety, a phenylsulfonyl group, and an amine functionality. Its structural complexity arises from the triazolo[1,5-a]pyrimidine scaffold, which is known for its pharmacological relevance, particularly in kinase inhibition and CNS-targeting applications .
Properties
IUPAC Name |
5-(benzenesulfonyl)-2-(4-benzhydrylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N7O2S/c29-24-20-35-27(30-26(24)38(36,37)23-14-8-3-9-15-23)31-28(32-35)34-18-16-33(17-19-34)25(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,20,25H,16-19,29H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWHOPWWWMLVKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=C(C(=NC3=N2)S(=O)(=O)C4=CC=CC=C4)N)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Benzhydrylpiperazino)-5-(phenylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-ylamine is a member of the triazolopyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a triazolopyrimidine core substituted with a benzhydryl piperazine and a phenylsulfonyl group. This unique configuration contributes to its biological activity.
Anticancer Activity
Recent studies have shown that triazolopyrimidine derivatives exhibit significant anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation : The compound has been reported to inhibit the growth of several cancer cell lines. For instance, it demonstrated an IC50 value of 3.91 μM against MCF-7 breast cancer cells and 0.53 μM against HCT-116 colon cancer cells .
- Mechanism of Action : The primary mechanism involves the suppression of the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This results in cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .
Case Studies
- Study on MGC-803 Cells : In a study involving MGC-803 gastric cancer cells, the compound induced significant apoptosis and regulated key proteins involved in cell cycle progression and apoptosis. This suggests its potential as a therapeutic agent for gastric cancer .
- Comparative Analysis : A comparative analysis with other triazolopyrimidine derivatives showed that this compound was among the most potent in inhibiting tubulin polymerization, which is crucial for cancer cell division. It exhibited IC50 values comparable to standard chemotherapeutics .
Biological Activity Overview
The following table summarizes key biological activities associated with This compound :
| Activity Type | Description | IC50 Values (μM) |
|---|---|---|
| Antiproliferative | Inhibits growth of cancer cell lines such as MCF-7 and HCT-116 | 3.91 (MCF-7), 0.53 (HCT-116) |
| Apoptosis Induction | Induces programmed cell death in MGC-803 cells | Not specified |
| ERK Pathway Inhibition | Suppresses phosphorylation levels of key signaling proteins | Not specified |
| Tubulin Polymerization | Inhibits polymerization critical for mitosis | Comparable to standard drugs |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The benzhydrylpiperazine group in the target compound likely enhances CNS penetration compared to morpholine-containing analogs (e.g., S3-TP), which exhibit stronger DNA-binding properties .
- The phenylsulfonyl group may confer metabolic stability over analogs with aldehyde hydrazones (), which are prone to hydrolysis .
Synthetic Complexity :
- The target compound’s synthesis requires multi-step functionalization of the triazolo-pyrimidine core, similar to methods described for pyrazolo[1,5-a]pyrimidines in . However, introducing the benzhydrylpiperazine moiety adds steric challenges compared to smaller substituents like morpholine .
Electrochemical Behavior: Unlike S3-TP, which shows reversible redox behavior due to its morpholinomethyl group, the target compound’s electrochemical profile remains unexplored.
Research Findings and Data
Comparative Pharmacokinetic Predictions
| Parameter | Target Compound | S3-TP | 5-(4-Fluorophenyl) analog |
|---|---|---|---|
| LogP (Predicted) | 4.2 | 2.8 | 3.1 |
| PSA (Ų) | 95 | 78 | 85 |
| Metabolic Stability | High | Moderate | Low |
Q & A
Q. What are the key synthetic strategies for preparing triazolo[1,5-a]pyrimidine derivatives, and how are they optimized for compounds like 2-(4-Benzhydrylpiperazino)-5-(phenylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-ylamine?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of hydrazine derivatives with carbonyl compounds. For example, diphenyl-N-cyanodithioimidocarbonate has been used to construct the triazolo-pyrimidine core under reflux conditions in ethanol with triethylamine as a catalyst . Optimization includes controlling temperature (e.g., ice-cold initiation for exothermic steps), solvent selection (ethanol or pyridine for solubility), and purification via recrystallization . Side-chain modifications (e.g., benzhydrylpiperazino or phenylsulfonyl groups) are introduced via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and inert atmospheres to prevent hydrolysis .
Q. How is the structural confirmation of triazolo[1,5-a]pyrimidine derivatives achieved using spectroscopic and crystallographic methods?
- Methodological Answer : Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks. For instance, aromatic protons in phenylsulfonyl groups appear as distinct multiplets in δ 7.5–8.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns aligned with the triazolo-pyrimidine backbone .
- X-ray Crystallography : Used to resolve planarity and substituent orientations. For example, crystallographic studies of 2-phenoxy-triazoloquinazolinone revealed a planar fused-ring system with a 59.3° dihedral angle for the phenoxy group .
Advanced Research Questions
Q. What methodological approaches resolve discrepancies in spectral data (e.g., NMR shifts or MS fragmentation patterns) during structural elucidation of triazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Discrepancies arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism) .
- Isotopic Labeling : 15N-labeled analogs clarify nitrogen connectivity in ambiguous MS fragments .
- Computational Chemistry : DFT calculations predict NMR shifts and compare them with experimental data .
- Cross-Validation : Compare data with structurally characterized analogs (e.g., 7-amino-3-(2'-chlorophenylazo)-pyrazolo[1,5-a]pyrimidine, where IR and MS matched literature values) .
Q. How do structural modifications (e.g., substitution at the 5-phenylsulfonyl or 4-benzhydrylpiperazino groups) influence the biological activity of triazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Systematic SAR studies are conducted via:
-
Functional Group Replacement : Synthesize analogs with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups. For example, replacing phenylsulfonyl with thiophene enhances antimicrobial activity due to improved lipophilicity .
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Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) or cell lines (e.g., IC50 determination in cancer models). Ethyl 4-{[(5-hydroxy-triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate showed anticancer activity via tubulin binding .
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Computational Docking : Predict binding modes of benzhydrylpiperazino substituents in receptor pockets (e.g., serotonin receptors) .
- Comparative Table :
| Substituent Position | Modification Example | Biological Impact | Reference |
|---|---|---|---|
| 5-Position | Phenylsulfonyl → Thiophene | Increased antimicrobial activity | |
| 4-Position | Benzhydrylpiperazino → Piperazine | Enhanced CNS penetration | |
| 6-Amino Group | Free amine → Acetylated | Reduced cytotoxicity |
Q. How can reaction conditions be optimized to mitigate side reactions (e.g., dimerization or oxidation) during triazolo[1,5-a]pyrimidine synthesis?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) prevent exothermic dimerization during cyclization .
- Catalyst Selection : Use Lewis acids (e.g., ZnCl2) to accelerate regioselective ring closure .
- Protecting Groups : Temporarily block reactive amines (e.g., tert-butoxycarbonyl, Boc) to avoid unwanted nucleophilic attacks .
- In Situ Monitoring : HPLC tracks intermediate formation and purity, enabling real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
